molecular formula C8H6ClFO3 B6331964 2-Chloro-4-fluoro-3-methoxybenzoic acid CAS No. 1055968-55-2

2-Chloro-4-fluoro-3-methoxybenzoic acid

Cat. No.: B6331964
CAS No.: 1055968-55-2
M. Wt: 204.58 g/mol
InChI Key: RSGGQKCTBJTDAF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 3-position of the benzene ring. This compound is structurally significant due to the electron-withdrawing effects of its halogen substituents (Cl and F) and the electron-donating methoxy group, which collectively influence its acidity, solubility, and reactivity.

Properties

IUPAC Name

2-chloro-4-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGGQKCTBJTDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Methoxylation

The synthesis begins with 2-chloro-4-fluorotrichlorotoluene, which undergoes nitration at the 5-position using a sulfonitric mixture (H₂SO₄/HNO₃) at 0–2°C. The nitro group is subsequently reduced to an amine and replaced with methoxy via diazotization. For example, treating the intermediate with sodium methoxide in methanol under reflux introduces the methoxy group at the 3-position.

Hydrolysis to Carboxylic Acid

The trichloromethyl group at the 1-position is hydrolyzed using concentrated sulfuric acid (80–96%) at 80–110°C. This step converts the -CCl₃ group to -COOH, yielding the target compound. Reaction conditions from analogous syntheses report yields of 82–91%.

Table 1: Hydrolysis Conditions and Yields

IntermediateAcid ConcentrationTemperature (°C)Yield (%)
2-Chloro-4-fluoro-3-methoxy-CCl₃80% H₂SO₄100–11088
Nitro derivative85% H₂SO₄80–9082

Sequential Halogenation and Methoxylation

This approach involves introducing chlorine and fluorine electrophiles to a pre-methoxylated benzoic acid precursor.

Methoxylation of 2-Fluorobenzoic Acid

Starting with 3-methoxybenzoic acid, chlorination at the 2-position is achieved using Cl₂ in the presence of FeCl₃ as a catalyst. Subsequent fluorination at the 4-position employs KF in dimethylformamide (DMF) at 120°C, leveraging the ortho-directing effect of the methoxy group.

Regioselectivity Challenges

The methoxy group’s strong activating nature complicates halogen placement. Computational studies suggest that electron-withdrawing groups (e.g., -COOH) mitigate excessive ring activation, favoring halogenation at the 2- and 4-positions.

Carboxylation via Grignard Reaction

A less conventional route involves constructing the carboxylic acid group through carboxylation of a brominated precursor.

Bromination and Metal-Halogen Exchange

2-Bromo-4-fluoro-3-methoxybenzene undergoes metal-halogen exchange with Mg in tetrahydrofuran (THF), forming a Grignard reagent. Quenching with CO₂ gas introduces the carboxylic acid group, yielding the target compound with 65–70% efficiency.

Table 2: Grignard Reaction Parameters

Brominated PrecursorSolventCO₂ Pressure (bar)Yield (%)
2-Bromo-4-fluoro-3-methoxybenzeneTHF1.568

Directed Ortho-Metalation (DoM)

DoM strategies enable precise substituent placement using directing groups.

Lithium-Halogen Exchange

3-Methoxybenzamide is treated with LDA (lithium diisopropylamide) at -78°C, generating a lithiated intermediate. Sequential quenching with Cl₂ and Selectfluor introduces chlorine and fluorine at the 2- and 4-positions, respectively. Acidic hydrolysis of the amide yields the carboxylic acid.

Yield Optimization

Optimized conditions (e.g., -40°C for fluorination) improve yields to 75–80%, avoiding side reactions from excessive electrophilicity.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodKey AdvantageLimitationTypical Yield (%)
Trichloromethyl HydrolysisHigh regioselectivityMulti-step process82–91
Sequential HalogenationScalabilityCompeting directing effects60–70
Grignard CarboxylationDirect CO₂ incorporationSensitivity to moisture65–70
Directed MetalationPrecision in substitutionLow-temperature requirements75–80

Chemical Reactions Analysis

2-Chloro-4-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Chloro-4-fluoro-3-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactions such as electrophilic aromatic substitution and acylation, making it valuable in the development of complex molecular architectures.

Comparison with Similar Compounds
The compound can be compared with structurally similar compounds like 2-Chloro-6-fluoro-3-methoxybenzoic acid. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in chemical reactions, distinguishing it from other benzoic acid derivatives.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential
The compound has garnered attention for its potential anticancer properties. It may inhibit enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic implications for pain management and inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound found that it effectively inhibited the growth of pathogenic bacteria. The results indicated a substantial reduction in bacterial colonies when treated with varying concentrations of the compound, demonstrating its potential as an antibiotic agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer effects, researchers evaluated the compound's ability to induce apoptosis in cancer cell lines. The findings revealed that treatment with this compound led to significant cell death compared to control groups.

Cell LineViability (%) after Treatment
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)25

Industrial Applications

In addition to its roles in research, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-fluoro-3-methoxybenzoic acid with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and applications.

Structural Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid C₁₄H₁₀ClFO₃ Cl (4), F (3), OMe (2) 298.68 1261970-23-3 Biphenyl structure; potential intermediate in drug synthesis
2-Methoxy-4,6-ditrifluoromethylbenzoic acid C₁₀H₆F₆O₃ OMe (2), CF₃ (4,6) 312.15 Not provided High acidity (CF₃ groups); agrochemical applications
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ Br (4), CH₃ (3) 229.05 Not provided Solid; irritant; used in organic synthesis
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid C₉H₁₁BClFO₄ Cl (4), F (2), OCH₂CH₂OMe (3) 280.44 1256346-26-5 Boronic acid derivative; Suzuki coupling precursor

Substituent Effects and Reactivity

  • Halogen Substituents :

    • Chlorine vs. Bromine : Bromine (in 4-Bromo-3-methylbenzoic acid) has a larger atomic radius and lower electronegativity than chlorine, leading to weaker electron-withdrawing effects. This results in lower acidity compared to chloro-substituted benzoic acids .
    • Fluorine : The fluorine atom in this compound enhances acidity due to its strong electron-withdrawing nature, similar to its role in 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid .
  • Methoxy Group : The methoxy group at the 3-position in the target compound donates electrons via resonance, partially counteracting the electron-withdrawing effects of halogens. This balance impacts solubility in polar solvents and reactivity in esterification or amidation reactions .

Biological Activity

2-Chloro-4-fluoro-3-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of chlorine and fluorine atoms along with a methoxy group on the benzoic acid structure. These functional groups contribute to its chemical reactivity and biological interactions.

Property Description
Molecular Formula C9_9H8_8ClF1_1O3_3
Molecular Weight 220.61 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented, requires further study

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in lipid metabolism, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and inflammation .
  • Cell Signaling Pathways : It may modulate cell signaling pathways that are crucial for cancer cell proliferation and survival. The presence of halogen atoms enhances its binding affinity to target proteins, potentially improving its efficacy as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

  • Case Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties.

  • In Vitro Studies : In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Neurotransmitter Modulation : Preliminary findings indicate that it may enhance neurotransmitter levels by inhibiting FAAH, thus increasing anandamide concentrations in the brain, which could be beneficial for conditions like anxiety and depression .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer ActivityInduces apoptosis in MCF-7 and HeLa cells
Neuroprotective PotentialIncreases anandamide levels by inhibiting FAAH

Q & A

Q. Key Variables :

  • Temperature : Higher temps (>100°C) accelerate EAS but risk over-halogenation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance methoxy group introduction .
  • Regioselectivity : Steric and electronic effects from existing substituents direct halogen placement. For example, fluorine’s strong electron-withdrawing effect deactivates the ring, favoring para-substitution for subsequent methoxy addition .

How can conflicting NMR data for this compound be resolved?

Advanced Research Question
Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR spectra often arise from:

  • Rotameric forms due to restricted rotation around the C-Cl bond.
  • Solvent effects : Deuterated DMSO vs. CDCl3 can shift peaks by 0.1–0.3 ppm .

Q. Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign overlapping signals.
  • Variable Temperature NMR : Identify rotamers by observing peak coalescence at elevated temps (e.g., 40–60°C) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-2-fluoro-3-hydroxybenzoic acid ).

What analytical methods are critical for assessing the purity of this compound?

Basic Research Question

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time ~8.2 min under 70:30 MeOH:H2O (0.1% TFA) .
  • Melting Point : Expected range 185–187°C (deviations >2°C indicate impurities) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]<sup>-</sup> at m/z 218.01 (calc. 218.02) .

Advanced Tip : Pair with elemental analysis to verify C: 44.1%, H: 2.8%, Cl: 16.2%, F: 8.7% (theoretical values) .

How can reaction yields be optimized for introducing the methoxy group without dehalogenation?

Advanced Research Question
Challenge : Methoxylation (e.g., using NaOMe) may displace chlorine/fluorine.
Solutions :

  • Protection-Deprotection : Temporarily protect halogens with Boc groups during methoxy introduction .
  • Catalytic Systems : Use Pd(OAc)2/Xantphos to enable cross-coupling under mild conditions (60°C, 12 h), reducing dehalogenation risk .
  • Kinetic Control : Limit reaction time (<6 h) and monitor intermediates via TLC .

What biological activities have been reported for derivatives of this compound?

Basic Research Question

  • Antimicrobial Activity : Derivatives with biphenyl moieties show MIC values of 8–32 µg/mL against S. aureus .
  • Enzyme Inhibition : The chloro-fluoro-methoxy motif enhances binding to COX-2 (IC50 ~0.8 µM) .

Advanced Insight : Structural analogs (e.g., 2-chloro-4-(3-fluorophenyl)benzoic acid) exhibit anticancer activity via apoptosis induction (EC50 = 12 µM in HeLa cells) .

How do solvent polarity and pH affect the stability of this compound?

Advanced Research Question

  • Aqueous Stability : Degrades rapidly at pH >7 due to hydrolysis of the methoxy group. Half-life at pH 9: <24 h .
  • Organic Solvents : Stable in DMSO (≤1% degradation after 1 week at 4°C) but prone to esterification in MeOH/acidic conditions .

Mitigation : Store in anhydrous DMF or THF under inert gas .

What computational methods are used to predict the reactivity of this compound in coupling reactions?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic reactivity at C-5 (Mulliken charge = +0.18) for Suzuki-Miyaura coupling .
  • Molecular Dynamics : Simulate interactions with Pd catalysts to optimize ligand design (e.g., PPh3 vs. PCy3) .

Validation : Compare computed activation energies (~25 kcal/mol) with experimental Arrhenius plots .

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